molecular formula C12H18O2 B1375861 (4-(tert-Butyl)-1,2-phenylene)dimethanol CAS No. 374592-80-0

(4-(tert-Butyl)-1,2-phenylene)dimethanol

Cat. No. B1375861
M. Wt: 194.27 g/mol
InChI Key: NBHADNNZRNVFPE-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)-1,2-phenylene)dimethanol, also known as 4-t-Butyl-1,2-phenylene dimethanol, is an organic compound that has been studied extensively in the scientific community in recent years. It is a colorless liquid with a sweet odor and has a variety of applications in scientific research. The compound is used in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study reported the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes, involving reactions with compounds similar to (4-(tert-Butyl)-1,2-phenylene)dimethanol (Selvakumar et al., 2011).

  • Polymer Synthesis and Properties : Research has been conducted on synthesizing polyamides using derivatives of (4-(tert-Butyl)-1,2-phenylene)dimethanol. These polyamides exhibit significant solubility in various solvents and possess high thermal stability, making them potentially useful in various applications (Hsiao, Yang, & Chen, 2000).

  • Organic Chemistry and Magnetic Properties : Studies have been conducted on the magnetic properties and organic reactions involving compounds similar to (4-(tert-Butyl)-1,2-phenylene)dimethanol. For example, the investigation of 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) demonstrated unique magnetic properties (Kanno, Inoue, Koga, & Iwamura, 1993).

  • Environmental Applications : In environmental science, derivatives of (4-(tert-Butyl)-1,2-phenylene)dimethanol have been identified in wastewater and researched for their photocatalytic degradation. This indicates potential applications in environmental remediation and waste treatment (Natarajan, Natarajan, Bajaj, & Tayade, 2013).

  • Chemical Stability and Reactivity : Studies on the steric crowding effects in certain compounds, such as hexaphenylethane, reveal interesting insights into the stability and reactivity of bulky organic molecules, which can be relevant to understanding the behavior of compounds like (4-(tert-Butyl)-1,2-phenylene)dimethanol (Grimme & Schreiner, 2011).

  • Copolymerization Studies : The compound has been studied in the context of copolymerization, demonstrating its potential in creating polymers with specific characteristics, such as enhanced thermal stability (Wilén & Näsman, 1994).

properties

IUPAC Name

[4-tert-butyl-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHADNNZRNVFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855631
Record name (4-tert-Butyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(tert-Butyl)-1,2-phenylene)dimethanol

CAS RN

374592-80-0
Record name (4-tert-Butyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Şahin, Ö Akdağ, EB Orman, Z Odabaş… - Journal of Molecular …, 2023 - Elsevier
This work involves the synthesis and characterization of metallic (Co, Fe, Mn, Ni, Zn) ball-type phthalocyanine precursors by using novel 4,4′-(((4-(tert-butyl)-1,2-phenylene)bis-(…
Number of citations: 5 www.sciencedirect.com
S Obeng - 2017 - search.proquest.com
© Samuel Obeng 2017 All Rights Reserved Page 1 © Samuel Obeng 2017 All Rights Reserved Page 2 Page 3 Design, synthesis, and biological screening of selective mu opioid …
Number of citations: 2 search.proquest.com

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